2,3-Dimethoxy-5-methylbenzaldehyde
Overview
Description
2,3-Dimethoxy-5-methylbenzaldehyde is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2,3-Dimethoxy-5-methylbenzaldehyde are the cellular antioxidation systems . These systems play a crucial role in maintaining the redox homeostasis of cells and protecting them from oxidative stress .
Mode of Action
This compound interacts with its targets by disrupting the cellular antioxidation systems . It acts as a redox-active compound, destabilizing cellular redox homeostasis and inhibiting microbial growth . The antifungal activity of this compound increases with the presence of an ortho-hydroxyl group in the aromatic ring .
Biochemical Pathways
The affected pathways primarily involve the oxidative stress-response pathway . The compound’s action leads to disruption of these pathways, particularly impacting components such as superoxide dismutases and glutathione reductase . These components play a significant role in the antioxidation system of fungi .
Result of Action
The action of this compound results in effective inhibition of fungal growth . It achieves this by disrupting the cellular antioxidation systems, thereby destabilizing the redox homeostasis within the fungal cells .
Biochemical Analysis
Biochemical Properties
It is known that benzaldehydes can interact with various enzymes and proteins . For instance, certain benzaldehydes have been found to disrupt the antioxidation system of fungi, interacting with components such as superoxide dismutases and glutathione reductase .
Cellular Effects
Benzaldehydes have been shown to disrupt cellular antioxidation systems, which can inhibit the growth of certain fungi . This suggests that 2,3-Dimethoxy-5-methylbenzaldehyde may have similar effects on cellular processes.
Molecular Mechanism
Benzaldehydes are known to exert their effects through disruption of cellular antioxidation . They can interact with biomolecules such as enzymes, potentially leading to enzyme inhibition or activation .
Metabolic Pathways
Benzaldehydes are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Properties
IUPAC Name |
2,3-dimethoxy-5-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-8(6-11)10(13-3)9(5-7)12-2/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKPYPQAAVDBPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470242 | |
Record name | 2,3-Dimethoxy-5-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5701-86-0 | |
Record name | 2,3-Dimethoxy-5-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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